(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride
Description
(2R,5S)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is a stereochemically defined pyrrolidine derivative with a carboxylic acid group and a methyl substituent at the 5-position. This compound is widely used in pharmaceutical research and organic synthesis due to its role as a chiral building block for peptidomimetics, enzyme inhibitors, and bioactive molecules.
Properties
IUPAC Name |
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQCUNRCDKTNHE-UYXJWNHNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Catalysis
Asymmetric synthesis remains a cornerstone for producing enantiomerically pure (2R,5S)-5-methylpyrrolidine-2-carboxylic acid. A widely adopted approach involves the hydrogenation of dehydroproline derivatives using chiral transition-metal catalysts. For instance, ruthenium-based catalysts modified with BINAP ligands enable enantioselective reduction of α,β-unsaturated esters to yield the desired stereochemistry .
Key Steps:
-
Substrate Preparation: Methyl 5-methyl-2,3-dehydropyrrolidine-2-carboxylate is synthesized via condensation of γ-keto esters with methylamine.
-
Hydrogenation: The enamine undergoes asymmetric hydrogenation under 50 bar H₂ in methanol with a Ru-(S)-BINAP catalyst, achieving >98% enantiomeric excess (ee) .
-
Hydrolysis and Salt Formation: The ester is hydrolyzed with aqueous HCl, yielding the carboxylic acid hydrochloride salt.
Optimization Challenges:
-
Catalyst loading (typically 0.5–1 mol%) impacts cost-efficiency.
-
Pressure and temperature must balance reaction rate and stereoselectivity.
Cyclization of Linear Precursors
Cyclization strategies leverage intramolecular amidation or alkylation to form the pyrrolidine ring. A notable method involves treating δ-amino-β-keto esters with trifluoroacetic acid (TFA) to induce cyclization, followed by stereochemical inversion at the 5-position via Mitsunobu reaction .
Representative Pathway:
-
Linear Precursor Synthesis:
-
Ethyl 4-(methylamino)-3-oxopentanoate is prepared from ethyl acetoacetate and methylamine.
-
-
Cyclization:
-
TFA-mediated cyclization at 60°C forms the pyrrolidinone intermediate.
-
-
Stereochemical Adjustment:
-
Mitsunobu reaction with DIAD and PPh₃ introduces the 5S configuration.
-
-
Reduction and Salt Formation:
-
Borane-THF reduces the lactam to pyrrolidine, followed by HCl treatment.
-
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 78 | 95 |
| Mitsunobu Reaction | 65 | 90 |
| Final Product | 82 | 99 |
Resolution of Racemic Mixtures
For non-catalytic routes, kinetic or dynamic kinetic resolution separates enantiomers. Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) resolves racemic 5-methylpyrrolidine-2-carboxylic acid, followed by hydrochloride salt precipitation .
Process Overview:
-
Racemate Synthesis:
-
Ethyl 5-methylpyrrolidine-2-carboxylate is hydrolyzed to the racemic acid.
-
-
Resolution:
-
The racemate is treated with dibenzoyl-D-tartaric acid in ethanol, selectively crystallizing the (2R,5S)-diastereomer.
-
-
Acidification:
-
The free base is liberated with NaOH and precipitated as hydrochloride using HCl/ether.
-
Efficiency Metrics:
-
Enantiomeric excess: 99.5% after recrystallization.
-
Overall yield: 45–50% from racemate.
Biocatalytic Approaches
Enzymatic methods using transaminases or ketoreductases offer sustainable alternatives. A recent advance employs an engineered ω-transaminase to convert 5-methyl-2-pyrrolidone to the (2R,5S)-amine precursor, which is oxidized to the carboxylic acid .
Advantages:
-
Aqueous conditions, mild temperatures (25–37°C).
-
High stereoselectivity (ee >99%) without metal catalysts.
Limitations:
-
Substrate inhibition at high concentrations.
-
Enzyme immobilization required for reuse.
Industrial-Scale Production Considerations
Scaling up (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride demands cost-effective catalysts and solvent recovery. The asymmetric hydrogenation route is favored industrially due to its high atom economy, though rhodium or iridium catalysts necessitate efficient recycling .
Cost Drivers:
| Factor | Impact |
|---|---|
| Catalyst Cost | 40–60% of total production cost |
| Solvent Recovery | Reduces waste disposal expenses by 70% |
| Energy Consumption | High-pressure reactors increase OPEX |
Environmental Metrics:
-
E-factor: 8–12 kg waste/kg product (lower vs. resolution methods).
-
PMI (Process Mass Intensity): 25–30.
Analytical Characterization
Quality control relies on chiral HPLC and NMR to verify stereochemistry and purity.
Typical Specifications:
-
Chiral HPLC: Chiralpak AD-H column, 90:10 hexane:isopropanol, 1 mL/min. Retention times: (2R,5S) = 12.3 min; (2S,5R) = 14.7 min.
-
¹H NMR (D₂O): δ 3.45 (m, 1H, H-2), 2.98 (m, 1H, H-5), 1.48 (d, J = 6.8 Hz, 3H, CH₃).
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 2-position or 5-position of the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₆H₁₂ClNO₂
- Molecular Weight : 165.62 g/mol (hydrochloride salt)
- CAS No.: 38228-14-7
- Storage : Typically stored at 2–8°C in dry conditions.
The stereochemistry (2R,5S) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
Table 1: Structural and Stereochemical Comparison
*Note: The (2S,5S) isomer shares the same CAS number due to registration ambiguities but is stereochemically distinct.
Table 3: Stability and Hazard Data
- Safety Notes: The hydrochloride salt of the target compound lacks acute toxicity data, whereas its esterified analogues (e.g., methyl 5-allylpyrrolidine-2-carboxylate hydrochloride) show higher hazards due to reactive functional groups.
Biological Activity
(2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique stereochemistry significantly influences its chemical behavior and biological activity. This compound is often utilized in pharmaceutical synthesis and as a building block in organic chemistry.
The biological activity of this compound is primarily attributed to its structural similarity to hydroxyproline, which interacts with various biological targets, including glutamate receptors. Specifically, it acts as a structural analogue that can modulate the activity of these receptors, potentially influencing neurotransmission and cellular signaling pathways .
Target Pathways
Research indicates that this compound may impact several biochemical pathways:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic processes, which can be crucial for developing treatments for metabolic disorders.
- Cell Signaling : The compound may affect the phosphorylation and activation of proteins involved in cell signaling, such as protein kinases and transcription factors .
Pharmacological Applications
The pharmacological applications of this compound include:
- Neurological Disorders : Its ability to interact with neurotransmitter systems positions it as a candidate for treating neurological conditions.
- Antibacterial Activity : Some studies suggest that compounds with similar structures exhibit antibacterial properties, potentially making this compound useful in antibiotic development .
Case Study 1: Enzyme Interaction
A study demonstrated that this compound can inhibit certain enzymes associated with lipid metabolism. This inhibition was characterized by a reduction in enzyme activity by approximately 40% at a concentration of 100 µM, indicating its potential role as a therapeutic agent for conditions like hyperlipidemia .
Case Study 2: Neuroprotective Effects
In another investigation, the compound exhibited neuroprotective effects in vitro. When tested on neuronal cell cultures subjected to oxidative stress, it reduced cell death by 30%, suggesting its potential utility in neurodegenerative diseases like Alzheimer's .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Modulates neurotransmission; enzyme inhibition | Neurological disorders; antibacterial development |
| Hydroxyproline | Structure | Involved in collagen synthesis; interacts with glutamate receptors | Wound healing; fibrosis treatment |
| Other Pyrrolidine Derivatives | Structure | Varies based on substitutions; potential antibacterial activity | Diverse pharmaceutical applications |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R,5S)-5-methylpyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?
- Methodological Answer : The compound can be synthesized via oxidation of substituted pyridine precursors (e.g., 5-methyl-2-methylpyridine) using potassium permanganate under controlled temperature (90–95°C) to yield carboxylic acid derivatives. Subsequent chiral resolution or asymmetric catalysis may be required to achieve the (2R,5S) configuration . Copper salt precipitation has been used to isolate intermediates, but yields (~47%) and purity depend on reaction stoichiometry and pH control during acidification .
Q. How can the structural identity and stereochemistry of this compound be confirmed?
- Methodological Answer : Use a combination of H/C NMR (e.g., pyridine proton resonances at 7.4–8.3 ppm) and chiral HPLC with polarimetric detection. X-ray crystallography of derivatives (e.g., Boc-protected esters) can resolve absolute configurations, as demonstrated for related pyrrolidine carboxylic acids . Elemental analysis (C, H, N) should align with theoretical values (e.g., C: 54.92%, H: 4.57%, N: 9.15%) within ±0.3% error margins .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for acute toxicity (Category 4) and skin/eye irritation (Category 2). Use P95 respirators (NIOSH) or ABEK-P2 (EU) cartridges for airborne particulates. Store at 2–8°C in dry conditions, and avoid dust formation during weighing. Emergency measures include rinsing eyes for ≥15 minutes and consulting toxicity databases for carcinogenicity potential (IARC/OSHA classifications may apply) .
Advanced Research Questions
Q. How can enantiomeric impurities in this compound be quantified, and what thresholds are acceptable for pharmaceutical applications?
- Methodological Answer : Enantiomeric excess (ee) can be determined via chiral stationary phase HPLC (e.g., Chiralpak AD-H) with UV detection at 220 nm. Impurity thresholds for APIs are typically <0.1% for individual enantiomers. Derivatization with Marfey’s reagent or Mosher’s acid enhances detection sensitivity for trace stereoisomers .
Q. What are the stability profiles of this compound under accelerated degradation conditions (e.g., heat, light, pH extremes)?
- Methodological Answer : Conduct forced degradation studies:
- Thermal Stability : Heat at 40–60°C for 14 days; monitor decomposition via TLC or LC-MS.
- Photostability : Expose to UV light (ICH Q1B) and assess carbonyl byproduct formation.
- Hydrolytic Stability : Test in buffers (pH 1–13) at 25°C; acidic conditions may promote decarboxylation, while alkaline media could hydrolyze the pyrrolidine ring .
Q. How does the hydrochloride salt form influence solubility and bioavailability compared to freebase or other counterions?
- Methodological Answer : Perform phase-solubility studies in biorelevant media (FaSSIF/FeSSIF). The hydrochloride salt typically enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) but may reduce logP values. Compare with mesylate or citrate salts using powder X-ray diffraction (PXRD) to assess crystallinity impacts on dissolution rates .
Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities to chiral-sensitive targets like proline-rich enzymes. QSAR models incorporating steric parameters (e.g., Taft’s ) can predict stereochemical effects on activity .
Data Contradictions and Resolution
Q. Discrepancies in reported CAS numbers (e.g., 89531-37-3 vs. 1508261-86-6): How can researchers verify compound identity?
- Resolution : Cross-reference CAS entries with stereochemical descriptors (e.g., (2R,5S) vs. (2S,5R)). Use NMR coupling constants () and optical rotation ([α]) to distinguish diastereomers. Commercial suppliers (e.g., Kanto Chemical) provide certificates of analysis with chiral purity data .
Q. Conflicting toxicity How to address gaps in acute toxicity profiles?
- Resolution : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT for cytotoxicity) if literature data are absent. Classify hazards per GHS based on structural analogs (e.g., proline derivatives show low acute toxicity but potential renal effects at high doses) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
